8-Bromo-N4,5-dimethylquinoline-3,4-diamine
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Overview
Description
8-Bromo-N4,5-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and methyl groups in its structure makes it a compound of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine typically involves the bromination of N4,5-dimethylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-N4,5-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
8-Bromo-N4,5-dimethylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure can influence its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-4,5-dimethylquinoline: Similar in structure but lacks the diamine functionality.
4-Bromo-2,8-dimethylquinoline: Another brominated quinoline derivative with different substitution patterns.
8-Bromo-2,4-dichloroquinazoline: A related compound with additional chlorine atoms
Uniqueness
8-Bromo-N4,5-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and diamine groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrN3 |
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Molecular Weight |
266.14 g/mol |
IUPAC Name |
8-bromo-4-N,5-dimethylquinoline-3,4-diamine |
InChI |
InChI=1S/C11H12BrN3/c1-6-3-4-7(12)10-9(6)11(14-2)8(13)5-15-10/h3-5H,13H2,1-2H3,(H,14,15) |
InChI Key |
HENLEEOIVDRMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CC(=C2NC)N |
Origin of Product |
United States |
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